molecular formula C25H24N2O2S B2447010 N-benzyl-6-ethyl-3-tosylquinolin-4-amine CAS No. 895646-69-2

N-benzyl-6-ethyl-3-tosylquinolin-4-amine

Cat. No.: B2447010
CAS No.: 895646-69-2
M. Wt: 416.54
InChI Key: BCYKFYZIUFBOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-ethyl-3-tosylquinolin-4-amine: is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-ethyl-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde and a ketone. The tosylation step is usually performed using p-toluenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of microwave irradiation and ionic liquids can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-ethyl-3-tosylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Chemistry: N-benzyl-6-ethyl-3-tosylquinolin-4-amine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its derivatives are being investigated for their efficacy and safety in preclinical and clinical studies .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the benzyl, ethyl, and tosyl groups, which enhance its chemical reactivity and biological activity. These substituents provide additional sites for chemical modifications, allowing for the development of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

N-benzyl-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-3-19-11-14-23-22(15-19)25(27-16-20-7-5-4-6-8-20)24(17-26-23)30(28,29)21-12-9-18(2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYKFYZIUFBOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.